

Spectroscopic and Structural Elucidation of 9-Dehydroxyeurotinone: A Technical Guide

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Compound of Interest

Compound Name: 9-Dehydroxyeurotinone

Cat. No.: B593466

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **9-Dehydroxyeurotinone**, an anthraquinone derivative isolated from the marine-derived endophytic fungus *Eurotium rubrum*. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery, offering detailed spectroscopic data and experimental context.

Spectroscopic Data

The structural confirmation of **9-Dehydroxyeurotinone** was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of **9-Dehydroxyeurotinone**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	287.0914	287.0911	C ₁₅ H ₁₅ O ₆

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra were recorded in deuterated chloroform (CDCl_3) on a Bruker Avance 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Data for **9-Dehydroxyeurotinone** (500 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-OH	12.55	s	
3-OH	12.29	s	
4	7.64	d	1.5
5	7.30	d	1.5
6-Me	2.45	s	
7	7.02	s	
8-OMe	3.94	s	
10	6.58	s	

Table 2: ^{13}C NMR Data for **9-Dehydroxyeurotinone** (125 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Carbon Type
1	162.7	C
2	109.5	C
3	162.3	C
4	108.5	CH
4a	132.8	C
5	124.8	CH
6	148.8	C
7	121.2	CH
8	137.2	C
8a	110.1	C
9	182.2	C
9a	108.0	C
10	189.9	C
6-Me	22.4	CH ₃
8-OMe	56.1	CH ₃

Experimental Protocols

The isolation and characterization of **9-Dehydroeurotinone** involved a multi-step process, from fungal cultivation to spectroscopic analysis.

Fungal Material and Fermentation

The fungus *Eurotium rubrum*, an endophytic strain, was isolated from the inner tissue of the semi-mangrove plant *Hibiscus tiliaceus*. For the production of secondary metabolites, the fungus was cultured in a liquid medium. The fermentation was carried out on a large scale in Fernbach flasks, each containing a liquid medium composed of glucose, peptone, and yeast

extract in distilled water. The flasks were incubated under static conditions at room temperature for a period of four weeks.

Extraction and Isolation

Following the incubation period, the fungal mycelia and broth were separated by filtration. The broth was extracted with ethyl acetate (EtOAc). The mycelia were also extracted with EtOAc. The organic extracts were combined and concentrated under reduced pressure to yield a crude extract.

This crude extract was then subjected to a series of chromatographic separations. Initially, it was fractionated by silica gel column chromatography using a gradient elution of petroleum ether and ethyl acetate. Fractions were collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest were combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, which ultimately yielded pure **9-Dehydroxyeurotinone**.

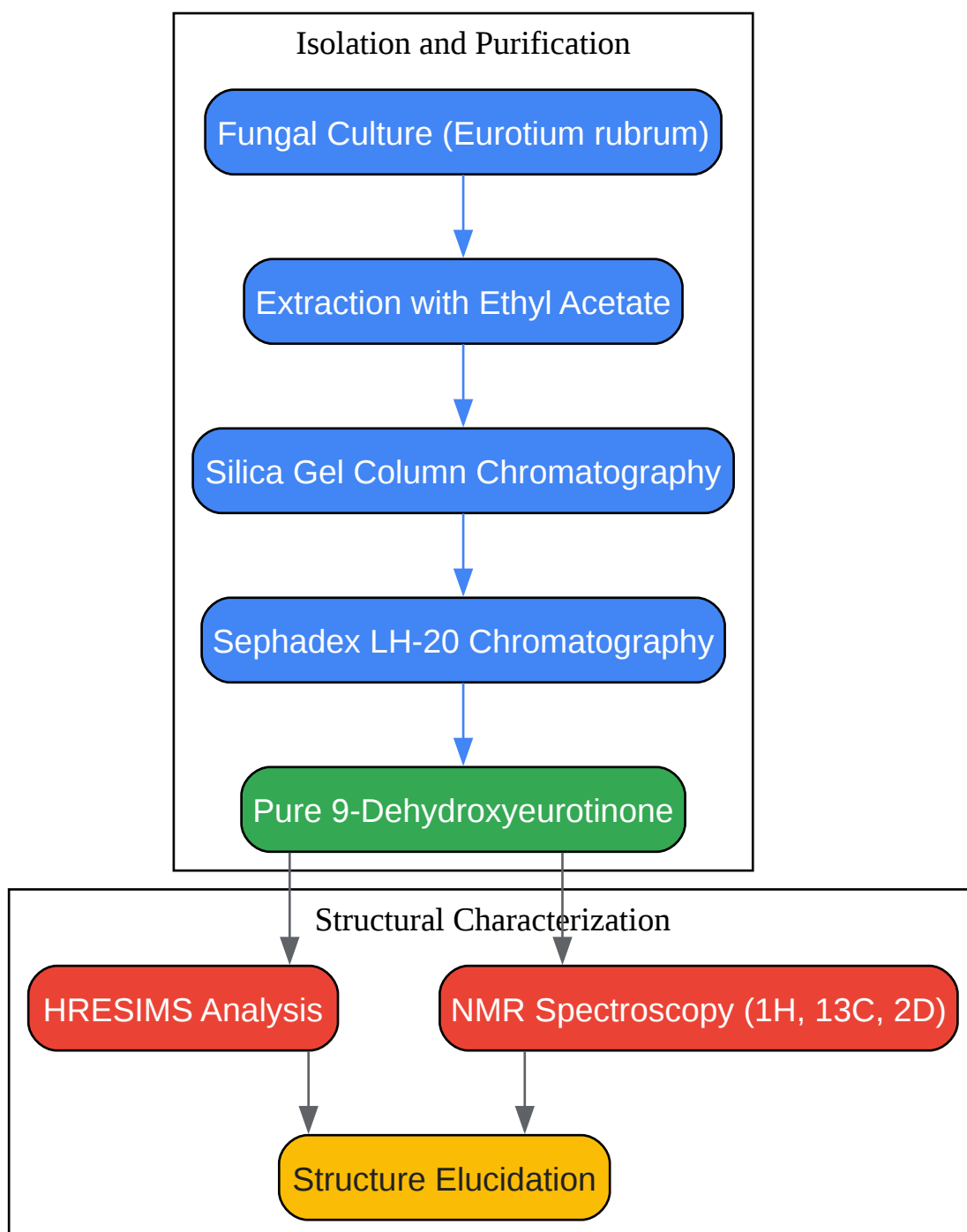
Spectroscopic Analysis

For the structural elucidation of the purified compound, the following spectroscopic methods were employed:

- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FT-ICR mass spectrometer to determine the elemental composition.
- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, and HMBC) spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3) for the analysis.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the isolation and characterization of **9-Dehydroxyeurotinone**.



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Caption: Experimental workflow for the isolation and characterization of **9-Dehydroxyeurotinone**.

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